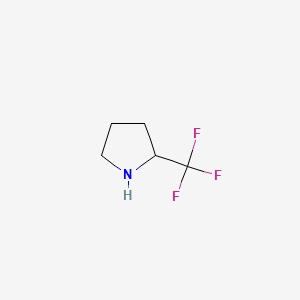

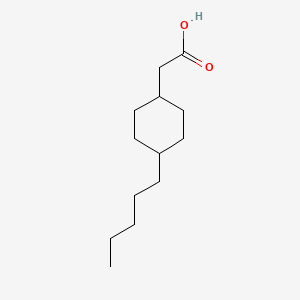

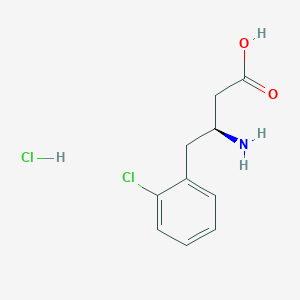

![molecular formula C13H12FN B1334310 (4'-Fluoro[1,1'-biphenyl]-2-YL)methanamine CAS No. 884504-18-1](/img/structure/B1334310.png)

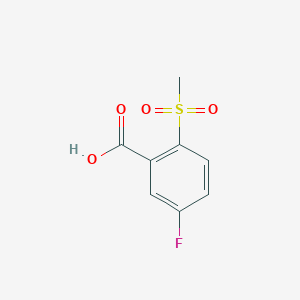

(4'-Fluoro[1,1'-biphenyl]-2-YL)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (4'-Fluoro[1,1'-biphenyl]-2-YL)methanamine is not directly discussed in the provided papers. However, the papers do provide insights into related compounds that can help infer some aspects of the compound . The first paper discusses a thiophene derivative with a fluorophenyl group, which shares some structural similarities with the biphenyl structure of (4'-Fluoro[1,1'-biphenyl]-2-YL)methanamine . The second paper describes novel methanamine derivatives as biased agonists of serotonin 5-HT1A receptors, indicating the potential biological activity of similar methanamine compounds .

Synthesis Analysis

The synthesis of the related compound in the first paper involves a reaction of 1-(4-fluorophenyl)-3-((2,2-diethoxyethyl)thio)-3-(methylthio)prop-2-en-1-one with orthophosphoric acid in dry ethanol, followed by purification steps to yield the final product . This provides a general idea of how a compound with a fluorophenyl group might be synthesized, which could be adapted for the synthesis of (4'-Fluoro[1,1'-biphenyl]-2-YL)methanamine.

Molecular Structure Analysis

The crystal structure of the compound in the first paper was determined using X-ray diffraction, which is a common technique for analyzing the molecular structure of crystalline compounds . This technique could similarly be applied to determine the molecular structure of (4'-Fluoro[1,1'-biphenyl]-2-YL)methanamine.

Chemical Reactions Analysis

While the provided papers do not discuss chemical reactions specific to (4'-Fluoro[1,1'-biphenyl]-2-YL)methanamine, the synthesis process in the first paper involves a reaction that is monitored by thin-layer chromatography (TLC) and involves the use of a rotary evaporator for concentration . These methods are part of the standard toolkit for analyzing chemical reactions of organic compounds.

Physical and Chemical Properties Analysis

The first paper does not provide specific physical and chemical properties of the synthesized compound, but it does mention the use of the compound in various applications, suggesting that it has properties that are valuable in material science and pharmaceuticals . The second paper describes the pharmacokinetic profile and receptor selectivity of a methanamine derivative, which could be relevant for understanding the properties of (4'-Fluoro[1,1'-biphenyl]-2-YL)methanamine .

Aplicaciones Científicas De Investigación

1. Applications in Neurological and Mental Health Research

- Serotonin Receptor Agonists for Antidepressants : Novel derivatives of (4'-Fluoro[1,1'-biphenyl]-2-YL)methanamine, specifically designed as serotonin 5-HT1A receptor agonists, have shown potential as antidepressant drug candidates. These compounds, such as NLX-204, demonstrate robust antidepressant-like activity and high selectivity, indicating their potential use in treating depression (Sniecikowska et al., 2019).

2. Applications in Organic Chemistry and Material Science

- Synthesis of Novel Compounds : Research indicates successful synthesis of various derivatives of (4'-Fluoro[1,1'-biphenyl]-2-YL)methanamine, highlighting its utility in organic synthesis and the development of new chemical entities (Shimoga et al., 2018).

- Luminescence and Photophysics : Certain derivatives exhibit strong luminescence properties, suggesting applications in materials science, particularly in the development of new luminophores and light-emitting materials (Olkhovik et al., 2008).

3. Applications in Drug Discovery and Pharmacology

- Potential in Treating Parkinson's Disease : Certain derivatives like benzyl-dimethyl-silyl-methanamines, which include modifications of the fluoro-biphenyl structure, have been identified as potent inhibitors of MAO-B, suggesting potential use in anti-Parkinsonian agents (Danzin et al., 1989).

- Synthesis of Potential Analgesic Agents : Derivatives of (4'-Fluoro[1,1'-biphenyl]-2-YL)methanamine have been synthesized and evaluated for their analgesic properties, revealing several compounds as potent analgesic agents (Zaheer et al., 2021).

4. Applications in Catalysis and Chemical Reactions

- Catalytic Applications in Organic Synthesis : Research shows that derivatives of (4'-Fluoro[1,1'-biphenyl]-2-YL)methanamine are effective in catalytic applications, such as in the transfer hydrogenation of acetophenone derivatives, demonstrating their utility in various chemical synthesis processes (Karabuğa et al., 2015).

5. Applications in Biological Studies and Molecular Imaging

- Potential in Alzheimer's Disease Treatment : Certain pyrazole derivatives, including those related to (4'-Fluoro[1,1'-biphenyl]-2-YL)methanamine, have been explored for their inhibitory properties against enzymes relevant to Alzheimer's disease, suggesting their potential role in its treatment (Kumar et al., 2013).

Safety and Hazards

“(4’-Fluoro[1,1’-biphenyl]-2-YL)methanamine” is classified as a dangerous substance. The safety information pictogram GHS06 indicates that it is toxic if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Propiedades

IUPAC Name |

[2-(4-fluorophenyl)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15/h1-8H,9,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXCERLVQPYBIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396178 |

Source

|

| Record name | 1-(4'-Fluoro[1,1'-biphenyl]-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4'-Fluoro[1,1'-biphenyl]-2-YL)methanamine | |

CAS RN |

884504-18-1 |

Source

|

| Record name | 1-(4'-Fluoro[1,1'-biphenyl]-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

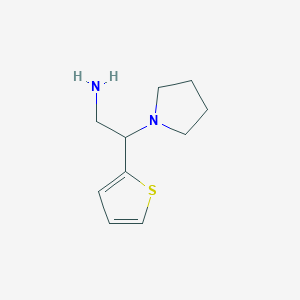

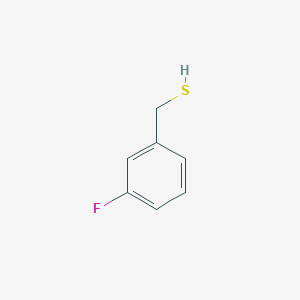

![3-[4-(Trifluoromethyl)phenyl]aniline](/img/structure/B1334235.png)